Cas no 1804372-17-5 (4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine)

4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, which includes chloro, difluoromethyl, nitro, and trifluoromethyl functional groups. This compound is of significant interest in agrochemical and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical in the development of advanced crop protection agents and medicinal compounds. The compound is typically handled under controlled conditions due to its reactivity.
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine structure
1804372-17-5 structure
Product Name:4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine
CAS No:1804372-17-5
MF:C7H2ClF5N2O2
MW:276.547997951508
CID:4807709
Update Time:2025-05-19

4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H2ClF5N2O2/c8-4-2(15(16)17)1-14-5(6(9)10)3(4)7(11,12)13/h1,6H
    • InChI Key: MNIXXQYTQWKCAT-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(C(F)F)C=1C(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 295
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.7

4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046023-1g
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine
1804372-17-5 97%
1g
$1,534.70 2022-04-02

4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Related Literature

Additional information on 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine

4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine, identified by the CAS number 1804372-17-5, is a highly specialized organic molecule with significant applications in various scientific domains. This pyridine derivative is characterized by its unique substitution pattern, featuring a chlorine atom at position 4, a difluoromethyl group at position 2, a nitro group at position 5, and a trifluoromethyl group at position 3. These substituents contribute to its distinctive chemical properties, making it a valuable compound in research and development.

Recent studies have highlighted the potential of this compound in the field of agricultural chemistry. Researchers have explored its role as a precursor in the synthesis of novel pesticides and herbicides. The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups enhances the molecule's stability and bioactivity, making it an ideal candidate for developing eco-friendly agricultural solutions. Moreover, its ability to undergo various chemical transformations has been leveraged in the design of advanced materials for electronic applications.

In the realm of pharmaceutical research, this compound has shown promise as an intermediate in drug discovery. Its structure provides a versatile platform for modifying pharmacokinetic properties, such as solubility and bioavailability. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities, opening new avenues for therapeutic development.

The synthesis of 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of key steps, such as the formation of the pyridine ring and the introduction of substituents. These advancements have made the compound more accessible for large-scale production, facilitating its application in industrial settings.

From an environmental perspective, this compound has been subjected to rigorous toxicity studies to ensure its safe handling and use. Research indicates that it exhibits low toxicity under standard conditions, with minimal impact on aquatic ecosystems. This aligns with global efforts to promote sustainable chemistry practices and reduce environmental footprint.

In conclusion, 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across agriculture, pharmaceuticals, and materials science underscore its importance in contemporary research. As scientific understanding continues to evolve, this compound is expected to play an even greater role in driving innovation and addressing global challenges.

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